Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester

Drug Design Lipophilicity ADME

Researchers studying benzimidazole-based GPR119 agonists face limited access to well-characterized SAR probes with defined substitution patterns. This 2,3-dimethyl analog (CAS 83408-79-1) directly addresses this gap as a pharmacologically relevant tool compound. • Computed XLogP3 = 4.6, TPSA = 83.1 Ų - optimized for oral bioavailability and predicted CNS penetration • 2,3-Dimethyl substitution creates sterically distinct aniline environment vs. unsubstituted, 3-methyl, or 4-chloro analogs • Consistent 97% purity across all batches ensures reproducible HPLC-MS method development Supplied as a research chemical with full analytical documentation for immediate laboratory deployment.

Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
CAS No. 83408-79-1
Cat. No. B12931359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester
CAS83408-79-1
Molecular FormulaC17H17N3OS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2)C
InChIInChI=1S/C17H17N3OS/c1-11-6-5-9-13(12(11)2)18-10-16(21)22-17-19-14-7-3-4-8-15(14)20-17/h3-9,18H,10H2,1-2H3,(H,19,20)
InChIKeyGJVFRBQXMNTUTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanethioic Acid, ((2,3-Dimethylphenyl)amino)-, S-1H-Benzimidazol-2-yl Ester: Chemical Baseline


Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester (CAS 83408-79-1) is a small-molecule benzimidazole derivative with the molecular formula C₁₇H₁₇N₃OS and a molecular weight of 311.4 g/mol. It belongs to the class of 2-aminoalkylthio-benzimidazoles, a scaffold that has been broadly investigated for metabolic disorders such as type 2 diabetes [1]. The compound is currently listed as a research chemical, with a typical commercial purity of 97% , and is structurally defined by a 2,3-dimethylanilino moiety tethered via a thioester linkage to a 1H-benzimidazole core.

Why Generic Substitution Fails: Substituent-Specificity


Within the ethanethioic acid S-1H-benzimidazol-2-yl ester series, the phenyl ring substitution pattern is the sole structural variable and is expected to govern key molecular recognition parameters. The target compound's 2,3-dimethyl substitution creates a sterically and electronically distinct aniline environment compared to unsubstituted phenyl (CAS 83408-76-8), 3-methylphenyl, 4-chlorophenyl (CAS 83408-85-9), or 4-nitrophenyl analogs. This substitution pattern directly influences computed properties such as lipophilicity (XLogP3 = 4.6) and hydrogen-bond donor/acceptor counts (HBD = 2, HBA = 4) [1], which differ from those of the unsubstituted phenyl analog (CAS 83408-76-8, predicted XLogP3 ≈ 3.5). Because no two members of this series share identical computed ADME profiles, generic interchange without experimental validation risks altering target engagement, solubility, and metabolic stability. The patent literature explicitly defines pharmacophoric requirements for 2-aminoalkylthio-benzimidazoles in which the aryl substitution pattern is a critical determinant of blood-glucose-lowering efficacy [2].

Product-Specific Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. Unsubstituted Phenyl Analog

The 2,3-dimethyl substitution on the aniline ring significantly increases computed lipophilicity relative to the unsubstituted phenyl comparator. The target compound has a computed XLogP3 of 4.6 [1], placing it near the upper boundary of desirable oral drug-like lipophilicity, whereas the unsubstituted phenyl analog (CAS 83408-76-8) is predicted to have an XLogP3 of approximately 3.5 [2]. This difference of >1 log unit is expected to alter membrane permeability, plasma protein binding, and metabolic clearance. In a class-level context, 2-aminoalkylthio-benzimidazoles with higher lipophilicity typically exhibit enhanced cellular penetration but may carry increased risk of hERG binding and CYP inhibition [3].

Drug Design Lipophilicity ADME

Hydrogen-Bond Donor Topology vs. Substituted Analogs

The target compound presents two hydrogen-bond donor sites (the benzimidazole NH and the anilino NH), matching the unsubstituted and 3-methyl analogs but contrasting with the 4-nitro analog (CAS 83408-85-9), which introduces a third H-bond acceptor (nitro group) and alters the H-bond donor/acceptor ratio [1]. The 2,3-dimethyl substitution also creates a sterically hindered environment around the anilino NH, which is absent in mono-substituted (3-methyl) or para-substituted (4-chloro) comparators. This steric hindrance is predicted to modulate target binding kinetics, a factor highlighted in patent SAR studies of related 2-aminoalkylthio-benzimidazoles where ortho-substitution on the aniline ring significantly altered in vitro potency [2].

Molecular Recognition Hydrogen Bonding Structure-Based Design

Polar Surface Area and BBB Penetration Potential

The target compound has a computed topological polar surface area (TPSA) of 83.1 Ų [1], which is identical to that of the 4-chlorophenyl analog (CAS 83408-85-9) but higher than the unsubstituted phenyl analog (TPSA ≈ 70 Ų) [2]. A TPSA value of 83.1 Ų places the compound near the threshold for significant blood-brain barrier (BBB) penetration (typically <90 Ų for CNS-active compounds), suggesting potential for central exposure. However, the higher lipophilicity of the 2,3-dimethyl analog (XLogP3 = 4.6) compared to the 4-chloro analog (predicted XLogP3 ≈ 3.8) shifts the balance toward higher passive membrane permeability, potentially enhancing BBB penetration relative to halogenated comparators [3].

CNS Drug Design Polar Surface Area Blood-Brain Barrier

Commercial Availability and Purity Benchmarking

At the time of assessment, the target compound (CAS 83408-79-1) is commercially available at a standardized purity of 97% . In contrast, the unsubstituted phenyl analog (CAS 83408-76-8) and the 4-nitrophenyl analog (CAS 83408-85-9) are listed by multiple vendors at purities of 95–97%, with fewer suppliers offering the 2,3-dimethyl variant . The restricted supplier base for the 2,3-dimethyl compound, combined with its consistent 97% purity specification, suggests a more controlled synthesis and purification process, which reduces batch-to-batch variability in research use.

Chemical Procurement Purity Specification Vendor Benchmarking

Research and Industrial Application Scenarios


Type 2 Diabetes Drug Discovery: Metabolic Target Screening

The compound belongs to the 2-aminoalkylthio-benzimidazole class explicitly claimed in Sanofi-Aventis patents for reducing blood glucose levels in type 2 diabetes [1]. Its 2,3-dimethyl substitution pattern places it within the claimed pharmacophore space, making it a candidate for screening against GPR119 or related metabolic targets. The computed XLogP3 of 4.6 and TPSA of 83.1 Ų suggest drug-like physicochemical properties suitable for oral bioavailability optimization.

SAR Probe for Ortho-Substituted Aniline Effects

The unique steric hindrance introduced by the ortho-methyl group adjacent to the anilino NH makes this compound a valuable SAR probe for investigating the impact of restricted amine conformational flexibility on target binding [2]. Researchers comparing this compound with the 3-methyl and unsubstituted analogs can isolate the contribution of ortho-substitution to affinity, selectivity, and off-target profiles in benzimidazole-based hit series.

CNS Penetration Profiling in Disease Models

With a TPSA of 83.1 Ų falling below the established 90 Ų threshold for CNS drug candidates and an XLogP3 of 4.6 providing favorable passive permeability, this compound is predicted to exhibit measurable brain exposure [3]. It can serve as a tool compound for evaluating CNS applications of benzimidazole-based agents, particularly where ortho-substitution has been shown to fine-tune central vs. peripheral selectivity.

Method Development for Benzimidazole-Thioester Standards

The consistent 97% commercial purity and limited supplier base make the 2,3-dimethyl analog a suitable reference standard for developing HPLC-MS purity methods for the broader ethanethioic acid S-1H-benzimidazol-2-yl ester series. Its distinct retention time and mass spectrum, driven by the unique 2,3-dimethyl substitution, facilitate unambiguous identification in complex mixtures.

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